molecular formula C20H31NO3 B1343589 Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate CAS No. 951886-16-1

Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate

Cat. No.: B1343589
CAS No.: 951886-16-1
M. Wt: 333.5 g/mol
InChI Key: DZPAXVHDRDSEMM-UHFFFAOYSA-N
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Description

Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate (CAS: 170011-56-0) is a synthetic ester derivative featuring an 8-oxooctanoate backbone substituted with a 4-(N,N-diethylamino)phenyl group. This compound is structurally characterized by:

  • A central ketone group (8-oxo) on an octanoic acid chain.
  • An ethyl ester moiety at the terminal carboxyl group.
  • A para-substituted aromatic ring with a diethylamino (-N(CH₂CH₃)₂) electron-donating group.

The compound is typically synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., 8-methoxy-8-oxooctanoic acid) and aromatic amines, using reagents such as DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) in aprotic solvents like dichloromethane or DMF . Reported applications include its use as a precursor in medicinal chemistry, particularly in the development of radiotracers and antiproliferative agents .

Properties

IUPAC Name

ethyl 8-[4-(diethylamino)phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3/c1-4-21(5-2)18-15-13-17(14-16-18)19(22)11-9-7-8-10-12-20(23)24-6-3/h13-16H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPAXVHDRDSEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate typically involves the esterification of 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, leading to various physiological effects. The compound may also inhibit or activate certain enzymes, affecting metabolic pathways .

Comparison with Similar Compounds

Chain Length Variation

  • Ethyl 7-[4-(N,N-diethylamino)phenyl]-7-oxoheptanoate (CAS: Unreported): This analogue has a shorter heptanoate chain (7 carbons vs. 8). Reduced chain length may decrease lipophilicity (predicted logP: ~3.5 vs. ~4.2 for the octanoate) and alter binding affinity in biological systems .
  • Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate (CAS: 898757-57-8): Replacing the diethylamino group with ethoxy (-OCH₂CH₃) reduces basicity (pKa ~0 vs. ~8.5 for tertiary amines), impacting solubility and reactivity in acidic environments .

Substituent Modifications

Compound Name Substituent Key Properties
Ethyl 8-(3-chlorophenyl)-8-oxooctanoate (CAS: 898752-20-0) 3-chloro Increased electrophilicity; potential for halogen bonding in drug-receptor interactions .
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate (CAS: 898758-69-5) 3,5-dimethoxy Enhanced electron density on the aromatic ring; may improve UV absorption for analytical detection .
Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate N,N-dimethylamino Lower steric hindrance compared to diethylamino; slightly higher solubility in polar solvents .

Radiopharmaceuticals

  • Ethyl 8-((4-(2-[¹⁸F]fluoroethyl)phenyl)amino)-8-oxooctanoate (Intermediate in [¹⁸F]-FESAHA): Used in PET imaging via one-pot radiolabeling (19% decay-corrected yield) .

Antiproliferative Agents

  • Methyl 8-((4-hydroxyphenyl)amino)-8-oxooctanoate: Demonstrated anticancer activity in vitro (IC₅₀: 10–20 μM) . The diethylamino variant may enhance membrane permeability due to increased lipophilicity.

Biological Activity

Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethyl ester group and a phenyl ring substituted with a diethylamino group. Its molecular formula is C24H35N2O3C_{24}H_{35}N_{2}O_{3}.

The compound exhibits its biological effects primarily through the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by modifying histone proteins, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis. The inhibition of HDACs can lead to increased acetylation of histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes.

Target Pathways

  • Cell Cycle Regulation : By modulating HDAC activity, this compound can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound promotes apoptosis in various cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Anti-inflammatory Effects : It may also exhibit anti-inflammatory properties by inhibiting pathways involved in inflammation.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For example, in vitro experiments have shown that this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-468 (breast cancer) and LNCaP (prostate cancer).

Cell Line IC50 (µM) Effect
MDA-MB-4682.5Inhibition of proliferation
LNCaP1.7Induction of apoptosis

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It has been tested in models of inflammatory diseases where it demonstrated a significant decrease in pro-inflammatory cytokines.

Case Studies

  • Study on HDAC Inhibition :
    A recent study evaluated the effects of this compound on HDAC activity in human cancer cell lines. The results indicated that the compound significantly inhibited HDAC activity with an IC50 value ranging from 1 to 5 µM across different cell types .
  • Animal Model Studies :
    In vivo studies using mouse models have demonstrated that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups . These findings support its potential as a therapeutic agent in oncology.
  • Synergistic Effects with Other Agents :
    Research has indicated that combining this compound with other chemotherapeutic agents enhances its efficacy. For instance, co-treatment with traditional chemotherapeutics led to increased apoptosis rates in resistant cancer cell lines .

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